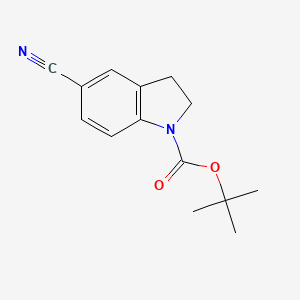

tert-Butyl 5-cyanoindoline-1-carboxylate

Description

Significance of the Indoline (B122111) Core in Organic Synthesis

The indoline scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a fundamental building block in organic synthesis. researchgate.net Its structural motif is present in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial and antiviral properties. researchgate.net The indoline nucleus serves as a versatile precursor for the synthesis of more complex molecules, particularly indoles, through oxidation or elimination reactions. nih.gov The development of efficient methods for the synthesis and functionalization of indolines remains an active area of research, driven by the demand for novel therapeutic agents and functional materials. nih.gov

Strategic Importance of Cyano Functionality in Heterocyclic Chemistry

The cyano group (-C≡N) is a highly valuable functional group in heterocyclic chemistry due to its unique electronic properties and versatile reactivity. Its strong electron-withdrawing nature can significantly influence the reactivity of the heterocyclic ring to which it is attached. nih.gov Furthermore, the cyano group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a key synthetic handle for the elaboration of complex molecules. nih.gov The introduction of a cyano group into a heterocyclic scaffold can also enhance its biological potency and pharmacological efficacy. nih.gov In the context of indoline chemistry, the cyano group can be introduced to serve as a precursor for various functionalities or to modulate the electronic properties of the molecule for specific applications. nih.gov

Overview of N-Protection Strategies, specifically the tert-Butoxycarbonyl (Boc) Group, in Indoline Synthesis

In the synthesis of complex molecules containing the indoline nucleus, protection of the nitrogen atom is often a critical step to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. rsc.orgorganic-chemistry.org The Boc group can be introduced onto the indoline nitrogen using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The presence of the Boc group can also influence the reactivity and regioselectivity of reactions at other positions of the indoline ring. rsc.org For instance, in iridium-catalyzed C-H borylation of indoles, the Boc protecting group can direct the borylation to the C-H positions β to the nitrogen. rsc.org The removal of the Boc group can be achieved using acids such as trifluoroacetic acid (TFA), regenerating the free amine for further functionalization. researchgate.net

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 753480-67-0 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-cyano-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJNHMDZHOBDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101181579 | |

| Record name | 1,1-Dimethylethyl 5-cyano-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101181579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874841-30-2 | |

| Record name | 1,1-Dimethylethyl 5-cyano-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874841-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-cyano-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101181579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of Tert Butyl 5 Cyanoindoline 1 Carboxylate

Transformations Involving the Cyano Group

The cyano group at the 5-position of the indoline (B122111) ring is a key functional handle that allows for a variety of chemical modifications.

Conversion to Amidoxime (B1450833) Derivatives

While specific examples detailing the conversion of tert-butyl 5-cyanoindoline-1-carboxylate to its corresponding amidoxime were not found in the provided search results, the transformation of nitriles to amidoximes is a well-established reaction in organic chemistry. This conversion is typically achieved by reacting the nitrile with hydroxylamine, often in the presence of a base. The resulting amidoxime functionality is a valuable precursor for the synthesis of various heterocyclic systems, such as 1,2,4-oxadiazoles.

Exploration of Nitrile Ylide Formation and Trapping Cascades

Information directly pertaining to nitrile ylide formation from this compound was not available in the search results. However, the generation of carbonyl ylides from α-alkyl-α-diazoesters at low temperatures with rhodium catalysts has been demonstrated. These ylides can be intercepted by dipolarophiles in three-component cycloaddition reactions to form functionalized tetrahydrofurans with high regio- and diastereoselectivity. For instance, reacting tert-butyl 2-diazohydrocinnamate with benzaldehyde (B42025) and methyl vinyl ketone at -78 °C in the presence of Rh₂(Piv)₄ yields the corresponding tetrahydrofuran (B95107) product.

Ritter Reaction Applications for tert-Butyl Amide Formation from Nitriles

The Ritter reaction is a powerful method for converting nitriles into N-alkyl amides. wikipedia.org This reaction involves the electrophilic addition of a carbenium ion to the nitrile, followed by hydrolysis of the resulting nitrilium ion to form the amide. wikipedia.orgopenochem.orgmissouri.edu Various sources can generate the required carbocation, including alkenes in the presence of a strong acid, as well as primary, secondary, tertiary, and benzylic alcohols. wikipedia.orgopenochem.org A modified and scalable Ritter reaction utilizes tert-butyl acetate (B1210297) in the presence of sulfuric acid and acetic acid to safely and robustly convert nitriles to tert-butyl amides. orgsyn.org This method is advantageous as the equilibrium between tert-butyl acetate and isobutylene (B52900) in acetic acid allows for the controlled generation of the tert-butyl cation. orgsyn.org The reaction is compatible with various acid-sensitive functional groups. orgsyn.org

Table 1: Examples of Ritter Reaction Conditions

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| Nitrile, Alkene | Strong Acid, Water | N-alkyl amide | wikipedia.org |

| Nitrile, Alcohol (1°, 2°, 3°, benzylic) | Strong Acid, Water | N-alkyl amide | wikipedia.orgopenochem.org |

| Nitrile, tert-Butyl Acetate | Sulfuric Acid, Acetic Acid | N-tert-butyl amide | orgsyn.org |

Reactivity of the Indoline Ring System

The indoline core of this compound also presents opportunities for further functionalization.

N-Alkylation and Related Derivatizations of Indolines

The nitrogen atom of the indoline ring can undergo various substitution reactions. N-alkylation of heterocyclic compounds like indoles and imidazoles can be achieved using alkyl halides in the presence of a base such as potassium hydroxide (B78521) in ionic liquids or potassium carbonate in DMF. organic-chemistry.org For tosylated indoles, a consecutive detosylation/alkylation can be performed using alkoxides/alcohols as the alkylating agents. organic-chemistry.org A one-pot selective N-alkylation of unprotected indoles with alcohols and TsCl has also been developed. organic-chemistry.org

Cycloaddition Reactions Involving the Indoline Moiety

The indoline ring system can participate in cycloaddition reactions. For example, the dearomatization of 3-cyanoindoles can be achieved through a (3+2) cycloaddition reaction. researchgate.net Furthermore, the synthesis of isoxazoline-fused bicyclic compounds has been accomplished through intramolecular acyclic nitronate olefin cycloaddition reactions. mdpi.com A study on the [3+2] cycloaddition reaction of an N-t-butyl nitrone with cyanoacetylene (B89716) has been conducted using Molecular Electron Density Theory (MEDT). researchgate.net This reaction proceeds via two pathways, with the formation of new C-C and C-O covalent bonds occurring after the transition states. researchgate.net

Functional Group Interconversions on the Indoline Core

The functional groups of this compound, namely the nitrile (cyano group) and the tert-butoxycarbonyl (Boc) protecting group, are amenable to a range of chemical transformations. These interconversions are fundamental in multistep syntheses, allowing for the strategic manipulation of the molecule's reactivity and properties.

The cyano group is a versatile functional handle that can be converted into several other important groups, such as amines, carboxylic acids, and ketones. rsc.org The reduction of the nitrile to a primary amine is a common transformation, typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd/C), or borane (B79455) (B₂H₆). vanderbilt.edu This conversion would yield tert-butyl 5-(aminomethyl)indoline-1-carboxylate, introducing a basic, nucleophilic center on the molecule. Conversely, hydrolysis of the cyano group under acidic or basic conditions can furnish a carboxylic acid, providing a site for amide bond formation or other carboxylate-specific reactions. evitachem.com

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the indoline nitrogen. Its primary role is to decrease the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions during transformations elsewhere on the molecule. mdpi.com The Boc group is valued for its stability under many reaction conditions and its susceptibility to removal under specific, often mild, acidic conditions (e.g., with trifluoroacetic acid) or through thermolysis. mdpi.comresearchgate.net Its removal is a critical step in many synthetic pathways, restoring the N-H functionality of the indoline core for subsequent reactions such as N-alkylation or acylation. researchgate.net

Table 1: Summary of Potential Functional Group Interconversions

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Cyano (-C≡N) | LiAlH₄ or H₂, Pd/C | Primary Amine (-CH₂NH₂) |

| Cyano (-C≡N) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| N-Boc (-COOtBu) | Trifluoroacetic Acid (TFA) or HCl | Secondary Amine (-NH) |

Palladium-Catalyzed Alkylation Reactions Utilizing Indoline Substrates

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.gov For indoline substrates, these reactions offer sophisticated methods for alkylation, a key process for building molecular complexity. While the direct alkylation of indoles often faces challenges in controlling regioselectivity between the N1 and C3 positions, the use of a protected indoline core, such as in this compound, allows for more controlled functionalization. nih.gov

N-alkylation of the indoline core can be achieved after the removal of the Boc protecting group. More advanced methods, however, focus on the direct alkylation of the C-H bonds of the heterocyclic ring. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has emerged as a robust method for creating stereocenters. nih.gov This reaction can be applied to indole (B1671886) and related heterocycles, often requiring an electron-withdrawing group on the nucleus to facilitate the reaction. nih.gov In the context of this compound, the cyano group serves as such an electron-withdrawing feature.

Research has demonstrated the palladium-catalyzed allylic C-H alkylation of terminal olefins with related oxindole (B195798) substrates, yielding products with an all-carbon quaternary center at the C3 position. rsc.org Similar strategies could potentially be adapted for indoline substrates. Furthermore, direct C2-alkylation of N-H indoles has been developed using a palladium-catalyzed process mediated by norbornene, which proceeds through a C-H activation cascade. acs.org The synthetic utility of these methods has been proven in the total synthesis of complex natural products like aspidospermidine. acs.org

The choice of ligand is crucial in these palladium-catalyzed reactions, influencing yield, regioselectivity, and, in asymmetric variants, enantioselectivity. acs.orgnih.gov Chiral phosphinooxazoline (PHOX) ligands and ferrocenyl P/S ligands have been successfully employed in enantioselective alkylations of indole derivatives. acs.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Alkylation on Indole/Indoline Systems

| Reaction Type | Catalyst/Ligand System | Substrate Type | Position Alkylated | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Pd₂(dba)₃ / Chiral P/S Ligands | Indoles | N1 | acs.org |

| C-H Alkylation | Pd(OAc)₂ / Norbornene | Free N-H Indoles | C2 | acs.org |

| Allylic C-H Alkylation | Pd(OAc)₂ / Ligand | 3-Carboxamide Oxindoles | C3 | rsc.org |

| Decarboxylative Allylic Alkylation | Pd₂(dba)₃ / (S)-t-BuPHOX | β-Ketoesters | α-position | nih.gov |

Modified Madelung-Type Cyclization Strategies for Indole Ring Construction

The Madelung synthesis is a classic method for constructing the indole ring via the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org The original conditions are often harsh, typically requiring temperatures between 200–400 °C, which limits its application for highly functionalized molecules. wikipedia.org

Over the years, significant modifications have been developed to overcome these limitations. The Madelung-Houlihan variation employs organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran, allowing the reaction to proceed at much lower temperatures (e.g., -20 to 25 °C). wikipedia.org The presence of electron-withdrawing groups on the aniline (B41778) ring can also significantly lower the required reaction temperature. wikipedia.org Another important variant is the Smith-modified Madelung synthesis, which uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines to react with esters, ultimately forming the indole ring. wikipedia.org

While this compound is already an indoline, its structural motifs can be incorporated into strategies that utilize a Madelung-type cyclization to build a different or more complex indole system. For instance, a synthetic route could involve the cleavage of the indoline ring to generate a substituted N-acyl-o-toluidine derivative, which would then be a suitable precursor for a modified Madelung cyclization. This approach allows for the strategic construction of highly substituted indoles that might be difficult to access through direct substitution on a pre-existing indole core. The use of modern, milder Madelung conditions is crucial for the success of such strategies, ensuring the preservation of sensitive functional groups like the cyano and Boc-ester moieties. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Madelung Synthesis Variations

| Synthesis Type | Base(s) | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Classic Madelung | Sodium or Potassium Alkoxides | 200–400 °C | High temperature, strong base | wikipedia.org |

| Tyson Modification | Potassium t-butoxide, KNH₂ | High | Improved yields for indole synthesis | researchgate.net |

| Madelung-Houlihan | n-BuLi, LDA | -20 to 25 °C | Mild conditions, suitable for sensitive substrates | wikipedia.org |

| Smith Modification | Organolithium reagents | N/A | Reacts N-silylated anilines with esters | wikipedia.org |

Mechanistic Investigations of Reactions Involving Tert Butyl 5 Cyanoindoline 1 Carboxylate

Elucidation of Reaction Pathways in Indoline (B122111) and Indole (B1671886) Synthesis

The synthesis of indoles and indolines from appropriate precursors is a cornerstone of heterocyclic chemistry. Mechanistic studies guide the development of efficient and selective methods for constructing these important structural motifs.

The Madelung synthesis is a classic method for preparing indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. nih.govwikipedia.org The reaction is initiated by a strong base, which abstracts protons from both the amide nitrogen and the benzylic position of the ortho-alkyl group. wikipedia.orgyoutube.com This generates a dianion, where the resulting benzylic carbanion performs a nucleophilic attack on the amide's electrophilic carbonyl carbon. wikipedia.orgquimicaorganica.org The subsequent cyclization forms a five-membered ring. A final hydrolysis step is typically required to yield the indole product. wikipedia.org

The vigorous conditions traditionally required (e.g., sodium ethoxide at 200–400 °C) can limit the reaction's applicability. wikipedia.org However, modifications have been developed to make the reaction milder. For instance, introducing electron-withdrawing groups on the aniline (B41778) ring can facilitate the crucial benzylic deprotonation, lowering the required reaction temperature. researchgate.net A significant advancement is the Madelung-Houlihan variation, which uses potent bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107), allowing the reaction to proceed at temperatures as low as -20 °C. wikipedia.org

Copper catalysis offers a milder alternative for constructing indolines and their derivatives. One efficient, one-pot procedure for synthesizing indolines is a domino copper-catalyzed amidation/nucleophilic substitution reaction. nih.gov Mechanistic investigations of this process considered three potential pathways for the transformation of substrates like ortho-iodophenalkyl mesylates. nih.gov

Pathway A: Base-promoted elimination to form a styrene, followed by copper-catalyzed C-N coupling and subsequent intramolecular hydroamidation.

Pathway B: Intermolecular substitution of the mesylate followed by an intramolecular copper-catalyzed C-N coupling.

Pathway C: Initial copper-catalyzed amidation at the aryl iodide, followed by an intramolecular SN2 reaction where the newly formed amide nitrogen displaces the mesylate group. nih.gov

Experiments using stereochemically defined starting materials revealed that the reaction proceeds with complete inversion of stereochemistry. nih.gov This outcome strongly supports Pathway C as the operative mechanism, as the other pathways would likely lead to racemization or a mixture of diastereomers. nih.gov This domino reaction is highly efficient for producing indolines and related homologous structures from substituted 2-iodophenethyl mesylates. nih.gov

Detailed Analysis of Photochemical and Visible-Light-Induced Reactions Involving Nitrile Ylides

Nitrile ylides are highly reactive 1,3-dipoles used in cycloaddition reactions to construct five-membered heterocyclic rings. While direct photochemical generation from tert-butyl 5-cyanoindoline-1-carboxylate is not prominently documented, the mechanisms of their formation from other precursors are well-studied and provide a framework for potential transformations.

Nitrile ylides can be generated photochemically from precursors such as 2H-azirines, which are themselves formed from the photodenitrogenation of vinyl azides. researchgate.net Ring-opening of the 2H-azirine yields the nitrile ylide, which can then be trapped by a dipolarophile in a [3+2]-cycloaddition to form heterocycles like pyrroles or pyrrolines. researchgate.net Another method involves the photoisomerization of isoxazoles to generate a transient nitrile ylide intermediate. researchgate.net

Alternatively, azomethine ylides can serve as nitrile ylide equivalents. These can be generated via an unprecedented 1,4-stannatropy of N-(tributylstannylmethyl)thioamides. rsc.org These ylides readily react with electron-deficient alkenes and alkynes to produce pyrrolidine (B122466) and pyrrole (B145914) derivatives, respectively. rsc.org The generation of 1,3-dipoles like nitrile oxides and nitrilimines can also be achieved in situ under mild basic conditions, which helps to prevent their unwanted dimerization by keeping their concentration low. mdpi.com These visible-light-induced or photochemical pathways represent powerful, often metal-free, methods for complex molecule synthesis.

Acid-Catalyzed Transformations and Their Proposed Mechanisms

Acid catalysis is fundamental to many organic transformations, including cyclizations and the removal of protecting groups. For this compound, the tert-butoxycarbonyl (Boc) group is a key functionality susceptible to acid-catalyzed cleavage.

The general mechanism for acid-catalyzed cyclization often begins with the protonation of an electron-rich functional group, such as an alcohol or an alkene, to generate a reactive carbocation intermediate. youtube.comyoutube.com In the case of dienes, for example, a Brønsted acid like trifluoromethanesulfonic acid (TfOH) can protonate one of the double bonds following Markovnikov's rule, creating a stable benzylic carbocation. organic-chemistry.org This cation then undergoes an intramolecular electrophilic attack on the other double bond (a cationic cyclization), followed by deprotonation to regenerate the catalyst and yield the final cyclic product. organic-chemistry.org

For a substrate like this compound, treatment with a strong acid would first protonate one of the carbonyl oxygens of the Boc group. This facilitates the departure of the tert-butyl group as a stable tert-butyl cation, releasing carbon dioxide and leaving the deprotected indoline nitrogen. The resulting 5-cyanoindoline could then undergo further acid-catalyzed reactions, potentially involving the nitrile group or the indoline ring itself, depending on the reaction conditions and the other reagents present.

Stereochemical Insights into Reaction Mechanisms

Understanding and controlling the stereochemistry of a reaction is paramount, particularly in the synthesis of pharmaceuticals and other biologically active molecules. For reactions involving the indoline scaffold, significant progress has been made in developing highly stereoselective methods.

Copper-hydride (CuH) catalysis has emerged as a powerful tool for the diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. nih.govacs.org The proposed catalytic cycle involves the formation of an organocopper intermediate which is then trapped intramolecularly by a tethered electrophile, such as an imine. acs.org The use of chiral ligands on the copper catalyst allows for excellent control over the stereochemical outcome, leading to high yields and enantiomeric excesses (ee). nih.govacs.org

As mentioned previously, the domino copper-catalyzed amidation/cyclization proceeds via an SN2 mechanism, which results in a complete inversion of configuration at the reacting stereocenter. nih.gov This predictable stereochemical outcome is highly valuable as it allows for the synthesis of enantiomerically pure indolines from chiral precursors without loss of optical purity. nih.gov Furthermore, theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the origins of regio- and diastereoselectivity in metal-catalyzed cyclization reactions that form polycyclic indolines, highlighting the crucial role of the catalyst in controlling the reaction pathway. nih.gov

Advanced Spectroscopic and Structural Analysis for Research Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of tert-Butyl 5-cyanoindoline-1-carboxylate in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom and the three-dimensional shape, or conformation, of the molecule. nih.gov

Analysis of ¹H NMR spectra allows for the assignment of protons within the molecule. The aromatic protons on the benzene (B151609) ring of the indoline (B122111) core typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts and coupling patterns of these protons are diagnostic of the substitution pattern. The methylene (B1212753) protons (CH₂) of the indoline ring are diastereotopic and often appear as complex multiplets due to their distinct chemical environments and spin-spin coupling with each other and adjacent protons. The tert-butyl group gives rise to a characteristic sharp singlet at approximately δ 1.5 ppm, integrating to nine protons. utsouthwestern.educarlroth.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oregonstate.edu The nitrile carbon (C≡N) exhibits a characteristic signal in the range of δ 115-120 ppm. libretexts.org The carbonyl carbon of the tert-butoxycarbonyl (Boc) group is typically found further downfield, around δ 150-155 ppm, while the quaternary carbon of the tert-butyl group resonates near δ 80 ppm. oregonstate.eduillinois.edu The carbon atoms of the aromatic ring and the indoline core appear in the δ 110-150 ppm region.

A significant aspect of the NMR analysis of N-Boc protected heterocycles like this compound is the study of dynamic processes, particularly the hindered rotation around the N-C(O) bond of the carbamate (B1207046). nih.gov This rotation can be slow on the NMR timescale, leading to the observation of distinct sets of signals for different conformers (rotamers). auremn.org.br The relative populations of these conformers can be determined by integrating the corresponding signals, providing insight into the molecule's conformational preferences in different solvents and at various temperatures. nih.govrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moiety

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.8 | 110 - 145 |

| Indoline CH₂ | 3.1 - 4.1 | 28 - 55 |

| C=O (Boc) | - | 150 - 155 |

| C(CH₃)₃ (Boc) | ~1.5 | ~80 |

| C(CH₃)₃ (Boc) | - | ~28 |

| C≡N | - | 115 - 120 |

| C5-CN | - | ~105 |

Note: Values are approximate and can vary based on solvent and experimental conditions. Data compiled from typical values for related structural motifs. utsouthwestern.educarlroth.comoregonstate.edulibretexts.orgillinois.edu

Mass Spectrometry (MS) for Reaction Progress Monitoring and Complex Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it becomes an invaluable tool for monitoring the progress of reactions in real-time. nih.govresearchgate.net This allows chemists to track the consumption of starting materials and the formation of the desired product, as well as any intermediates or byproducts, optimizing reaction conditions for yield and purity. researchgate.netunimi.it

In electrospray ionization (ESI) mass spectrometry, a common technique for analyzing such compounds, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. The high-resolution mass spectrometry (HR-MS) variant can determine the mass-to-charge ratio (m/z) with very high accuracy, which allows for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. For this compound, characteristic fragmentation patterns are observed. A common fragmentation pathway for N-Boc protected compounds involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group. nih.govacdlabs.com For instance, the [M+Na]⁺ ion can fragment to yield ions corresponding to [M+Na-C₄H₈]⁺ and [M+Na-Boc+H]⁺. nih.gov The analysis of these fragmentation patterns helps to confirm the identity of the compound and can be used to distinguish it from isomers. This detailed analysis is crucial for characterizing complex reaction mixtures and identifying unknown products.

Vibrational Spectroscopy (IR) for Functional Group Analysis in Mechanistic Studies

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound. researchgate.net This technique is instrumental in confirming the successful synthesis of the molecule by verifying the presence of its characteristic chemical bonds.

The two most prominent and diagnostic absorptions in the IR spectrum of this compound are from the nitrile (C≡N) and the carbonyl (C=O) groups.

Nitrile (C≡N) Stretch: The cyano group gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of this peak is a clear indicator of the nitrile functionality.

Carbamate Carbonyl (C=O) Stretch: The carbonyl group of the tert-butoxycarbonyl (Boc) protecting group exhibits a strong, sharp absorption band. This peak typically appears in the range of 1690 to 1720 cm⁻¹. rsc.orgacs.org

Other notable absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule, which are observed around 2850-3100 cm⁻¹. vscht.cz The C-O stretches associated with the carbamate group are also present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. rsc.org By monitoring the appearance or disappearance of these characteristic bands, chemists can follow the course of a reaction, providing mechanistic insights into the transformation of functional groups.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium to Sharp |

| Carbonyl (C=O) | Stretch | 1690 - 1720 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-O | Stretch | 1000 - 1300 | Medium |

Note: Data compiled from established ranges for the respective functional groups. libretexts.orgspectroscopyonline.comrsc.orglibretexts.org

X-ray Crystallography for Precise Structural Determination of Derivatives

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives provides the most definitive and precise structural information. rsc.org This technique determines the exact three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. mdpi.com

The resulting crystal structure provides unambiguous confirmation of the molecular connectivity and constitution. It reveals precise data on bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation in the crystalline form. nih.govbeilstein-journals.org For derivatives of this compound, X-ray analysis can confirm the stereochemistry at any chiral centers and reveal the planarity or puckering of the heterocyclic ring system. beilstein-journals.orgacs.org

Furthermore, the analysis of intermolecular interactions within the crystal lattice, such as hydrogen bonds or π-stacking, can provide insights into how these molecules self-assemble in the solid state. mdpi.com This information is invaluable for understanding the physical properties of the material and for designing new molecules with specific solid-state packing characteristics. Although the conformation in the solid state may differ from that in solution, the data obtained from X-ray crystallography serves as a crucial benchmark for computational models and for interpreting data from other spectroscopic techniques like NMR. acs.orgacs.org

Computational and Theoretical Studies of Tert Butyl 5 Cyanoindoline 1 Carboxylate and Analogues

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its electronic distribution, energy levels, and geometry. For tert-butyl 5-cyanoindoline-1-carboxylate, such calculations can elucidate the interplay between the electron-donating indoline (B122111) ring and the electron-withdrawing cyano and N-Boc (tert-butoxycarbonyl) groups.

Ground State (LE) and Charge Transfer (ICT) State Analysis

The electronic structure of molecules like this compound can be described in terms of a ground state, or locally excited (LE) state, and potentially one or more intramolecular charge transfer (ICT) states. In the ground state, the electrons occupy the lowest available energy orbitals. Upon absorption of energy, the molecule can be promoted to an excited state.

In substituted indolines, the presence of both electron-donating and electron-withdrawing groups can lead to the formation of ICT states, where an electron is transferred from the donor portion of the molecule to the acceptor portion. In the case of this compound, the indoline nitrogen can act as the electron donor, while the cyano group at the 5-position serves as a strong electron acceptor. The N-Boc group also has an electron-withdrawing inductive effect.

Quantum chemical methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to model these excited states. While specific data for the target molecule is unavailable, studies on related donor-acceptor systems provide a framework for what might be expected. For instance, calculations on similar aromatic systems reveal the energies and characteristics of the ground and ICT states.

Table 1: Illustrative Calculated Electronic State Properties for a Generic Donor-Acceptor Substituted Indoline

| State | Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ (Ground State) | 0.00 | - | HOMO → LUMO |

| S₁ (ICT State) | 3.85 | 0.45 | HOMO → LUMO+1 |

| S₂ (LE State) | 4.52 | 0.12 | HOMO-1 → LUMO |

Note: This table presents hypothetical data based on typical values for similar compounds to illustrate the concepts of ground and charge transfer states.

Dipole Moment Calculations and Solvent Effects

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a critical factor in determining a molecule's solubility and intermolecular interactions. For this compound, the opposing electronic nature of the substituents is expected to result in a significant ground-state dipole moment.

Computational methods can accurately predict dipole moments. Furthermore, these calculations can be performed in the presence of a simulated solvent environment using models like the Polarizable Continuum Model (PCM). This is crucial as the dipole moment, and indeed the entire electronic structure, can be influenced by the polarity of the solvent. Solvents can stabilize charge-separated states, potentially lowering the energy of the ICT state.

Table 2: Illustrative Calculated Dipole Moments (in Debye) for this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (D) |

| Gas Phase | 1 | 4.2 |

| Toluene | 2.4 | 5.1 |

| Dichloromethane | 9.1 | 6.5 |

| Acetonitrile | 37.5 | 7.8 |

Note: This table contains hypothetical but realistic values to demonstrate the influence of solvent polarity on the dipole moment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The characterization of transition states is key to understanding reaction kinetics, as the energy of the transition state determines the activation energy of the reaction.

For this compound, several types of reactions could be modeled. For instance, electrophilic aromatic substitution on the benzene (B151609) ring of the indoline is a common reaction for such systems. Computational modeling can predict the most likely site of substitution by comparing the activation energies for attack at different positions. The presence of the cyano group, an electron-withdrawing group, would be expected to direct electrophiles to the positions meta to it (positions 4 and 6), while the electron-donating nature of the nitrogen would favor substitution at the ortho and para positions (positions 4 and 6). The interplay of these effects makes computational prediction particularly valuable. mdpi.com

Studies on the reactions of N-Boc protected indoles have shown that the Boc group can influence the reaction pathways. acs.org For example, in thermal reactions, the Boc group may be cleaved. acs.org Modeling the reaction pathway would involve locating the transition state for this deprotection step.

Prediction of Reactivity and Selectivity through Computational Methods

Methods for predicting reactivity often involve the analysis of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can indicate where a molecule is most likely to act as a nucleophile (HOMO) or an electrophile (LUMO).

For instance, in a reaction with a nucleophile, the LUMO of this compound would be the initial site of attack. The cyano group would likely draw the LUMO density towards the aromatic ring, making it susceptible to nucleophilic addition or substitution under certain conditions. Conversely, in a reaction with an electrophile, the HOMO would be involved. The HOMO is likely to be localized on the electron-rich indoline nitrogen and the aromatic ring.

Computational studies on indolynes (indole derivatives containing a formal triple bond in the benzene ring) have demonstrated that distortion energies can be used to predict the regioselectivity of nucleophilic additions. nih.gov This approach could be adapted to predict the selectivity of reactions involving the indoline core of this compound.

Conformation Analysis and Energetic Profiles of Indoline Systems

Conformational analysis involves systematically exploring the different possible spatial arrangements of a molecule and calculating their relative energies. chemistrysteps.comyoutube.comslideshare.netmasterorganicchemistry.comlibretexts.org This results in a potential energy surface that identifies the low-energy, stable conformers.

For this compound, the puckering of the five-membered indoline ring and the rotation around the N-C(O) bond of the carbamate (B1207046) are key conformational variables. The bulky tert-butyl group will likely impose significant steric constraints, favoring certain conformations over others. Computational methods can quantify the energetic penalties associated with less stable conformations, such as those where the tert-butyl group is eclipsed with substituents on the indoline ring. masterorganicchemistry.com

Future Research Directions and Synthetic Prospects

Development of More Sustainable and Greener Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates the development of sustainable synthetic routes to valuable intermediates like tert-butyl 5-cyanoindoline-1-carboxylate. Current research trends point towards several key areas for improvement over traditional methods, which often rely on harsh reagents and generate significant waste.

Key Research Directions:

Catalytic C-H Cyanation: A primary goal is the direct cyanation of the C5 position of N-Boc-indoline. This would represent a highly atom-economical approach, avoiding the pre-functionalization often required in classical syntheses. Research into transition-metal catalysis (e.g., palladium, copper, or iron) or photoredox catalysis could unlock this direct transformation.

Electrochemical Synthesis: Electrochemical methods offer a powerful tool for green chemistry, replacing chemical oxidants and reductants with clean electrical energy. An electrochemical approach to the synthesis of functionalized indolines, such as through a controlled triamination of alkynes, has been reported and could be adapted for the introduction of the cyano group. nih.gov

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency. A two-step flow process for producing indoline (B122111) derivatives via reductive cyclization and N-alkylation has been demonstrated, suggesting the potential for a continuous synthesis of this compound. researchgate.net

Bio-inspired and Biocatalytic Routes: Harnessing enzymes or designing bio-inspired catalytic systems could provide highly selective and environmentally friendly pathways. While currently underexplored for this specific molecule, the broader field of biocatalysis is rapidly expanding.

Use of Greener Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or supercritical fluids is a critical aspect of sustainable synthesis. chemistryjournals.net

| Strategy | Potential Advantage |

| Direct C-H Cyanation | High atom economy, reduced waste |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants |

| Flow Chemistry | Improved safety, scalability, and efficiency |

| Biocatalysis | High selectivity, mild reaction conditions |

| Greener Solvents | Reduced environmental impact and toxicity |

Exploration of Novel Reactivity Patterns for the Cyanoindoline Moiety

The cyano group is a versatile functional handle, capable of undergoing a wide array of chemical transformations. Exploring the unique reactivity of the cyano group within the context of the indoline scaffold, particularly with the nitrogen protected by a tert-butoxycarbonyl (Boc) group, opens up new avenues for creating diverse molecular architectures.

Potential Transformations:

Reduction to Aminomethyl Group: The reduction of the nitrile to a primary amine would yield tert-butyl 5-(aminomethyl)indoline-1-carboxylate, a valuable building block for the introduction of new substituents and for the synthesis of ligands and pharmacologically active compounds.

Hydrolysis to Carboxylic Acid: Hydrolysis of the cyano group would provide the corresponding 5-carboxyindoline derivative, which can be further functionalized through esterification or amidation reactions.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores in drug discovery.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the cyano group to form ketones after hydrolysis, providing a route to a variety of substituted indolines.

Metal-Catalyzed Cross-Coupling Reactions: While less common for nitriles, innovative catalytic systems could enable the use of the cyano group as a coupling partner in cross-coupling reactions.

Integration into Cascading and Domino Reactions for Increased Synthetic Efficiency

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a powerful strategy for the rapid construction of complex molecules. wikipedia.orgyoutube.comub.edu The structure of this compound is well-suited for its integration into such efficient synthetic sequences.

Hypothetical Cascade Sequences:

Intramolecular Cyclizations: The cyano group can act as a precursor to a reactive intermediate that triggers an intramolecular cyclization. For instance, partial reduction to an imine followed by an intramolecular Mannich-type reaction could lead to the formation of polycyclic indoline scaffolds.

Multicomponent Reactions: this compound could serve as a key component in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This approach is highly valued for its efficiency and for the generation of molecular diversity.

Domino Heck Reactions: Palladium-catalyzed domino Heck reactions have been utilized for the synthesis of tricyclic lactams. youtube.com A similar strategy could be envisioned starting from a suitably functionalized derivative of this compound to build complex heterocyclic systems.

The development of such cascade reactions would not only enhance synthetic efficiency but also provide rapid access to novel and structurally diverse compound libraries for biological screening.

Theoretical Prediction of Undiscovered Chemical Transformations and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules, guiding experimental work and accelerating the discovery of new chemical transformations. researchgate.net

Applications of Theoretical Studies:

Reactivity Prediction: DFT calculations can be used to determine the electron density, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential of this compound. This information can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. A DFT study on the related tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has already provided insights into its molecular structure and stability, paving the way for similar studies on the cyano-analogue. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and reaction pathways of potential new transformations, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions.

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR and IR spectra, which can aid in the characterization of new compounds derived from this compound.

In Silico Screening of Properties: The drug-like properties of virtual libraries of compounds derived from this compound can be predicted using computational tools, allowing for the prioritization of synthetic targets with a higher probability of biological activity. researchgate.net

By combining theoretical predictions with experimental validation, researchers can more efficiently explore the chemical space around the this compound scaffold and unlock its full potential for the development of new functional molecules.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 5-cyanoindoline-1-carboxylate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and protection/deprotection strategies. For analogous compounds (e.g., tert-butyl indoline carboxylates), key steps include:

- Cyclization : Use of Fischer indole synthesis with phenylhydrazine derivatives and ketones/aldehydes under acidic conditions (e.g., methanesulfonic acid in methanol) .

- Protection : Reaction of the indoline nitrogen with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature to minimize side reactions .

- Optimization : Adjusting catalysts (e.g., acid catalysts for cyclization) and solvents (polar aprotic for solubility) while monitoring temperature to suppress byproducts. Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl 5-cyanoindoline-1-carboxylate, and what key spectral features confirm its structure?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms the indoline scaffold (e.g., aromatic protons at δ 6.5–7.5 ppm, tert-butyl singlet at δ 1.2–1.4 ppm) and cyano group integration. C NMR identifies the carboxylate carbonyl (~155–160 ppm) and nitrile carbon (~115–120 ppm) .

- IR Spectroscopy : Stretching vibrations for the nitrile group (~2200–2260 cm) and carbonyl (C=O, ~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns consistent with the tert-butyl and cyano groups .

Q. What solvents and reaction conditions are suitable for functionalizing the cyano group in tert-Butyl 5-cyanoindoline-1-carboxylate?

- Methodological Answer :

- Hydrolysis : Use acidic (HSO, HO) or basic (NaOH, HO) conditions to convert the cyano group to a carboxylic acid or amide. Monitor pH to avoid deprotection of the tert-butyl group .

- Reduction : Catalytic hydrogenation (H, Pd/C) in ethanol or THF to produce the primary amine. Control pressure (1–3 atm) and temperature (25–50°C) to prevent over-reduction .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of tert-Butyl 5-cyanoindoline-1-carboxylate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Computational Analysis : Use quantum chemical calculations (DFT) to model reaction pathways and identify steric/electronic barriers from the tert-butyl group or cyano substituent .

- Experimental Validation : Screen Pd catalysts (e.g., Pd(PPh) vs. Pd(dba)) and ligands (e.g., SPhos, XPhos) in diverse solvents (toluene, DMF) to optimize coupling efficiency. Track intermediates via LC-MS .

Q. What strategies are recommended for analyzing the biological activity of tert-Butyl 5-cyanoindoline-1-carboxylate derivatives while minimizing off-target effects?

- Methodological Answer :

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases) and assess selectivity via similarity clustering .

- In Vitro Assays : Use dose-response curves (IC) in cell-based models (e.g., cancer cell lines) with counter-screening against non-target cells (e.g., HEK293) to evaluate specificity .

Q. How can the stability of tert-Butyl 5-cyanoindoline-1-carboxylate under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., deprotected indoline) using HRMS .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (e.g., 4°C) .

Experimental Design & Data Analysis

Q. What statistical approaches are appropriate for optimizing the synthesis of tert-Butyl 5-cyanoindoline-1-carboxylate when multiple variables (catalyst, solvent, temperature) are involved?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2 full factorial) to evaluate interactions between variables. Response surface methodology (RSM) can identify optimal conditions for yield and purity .

- Machine Learning : Train models on historical reaction data (e.g., solvents, catalysts, yields) to predict untested conditions .

Q. How should researchers address discrepancies in reported biological activities of structurally similar indoline carboxylates?

- Methodological Answer :

- Meta-Analysis : Aggregate data from published studies (e.g., IC, assay types) and normalize using Z-score transformation to account for inter-lab variability .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., cyano vs. trifluoromethyl) via 3D-QSAR models (e.g., CoMFA) to isolate critical pharmacophores .

Synthetic & Analytical Challenges

Q. What methods can mitigate side reactions during the introduction of the tert-butyl group to the indoline nitrogen?

- Methodological Answer :

Q. How can the cyano group’s electronic effects on the indoline ring be experimentally quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.